4-amino-N-methylpyrimidine-5-carboxamide
Overview
Description
4-amino-N-methylpyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H8N4O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylpyrimidine-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-cyanopyrimidine with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-amino-N-methylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-cyanopyrimidine
- N-methylpyrimidine-5-carboxamide
- 4-amino-2-methylpyrimidine-5-carboxamide
Uniqueness
4-amino-N-methylpyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
4-Amino-N-methylpyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Research has indicated its potential roles in antimicrobial and antiviral applications, as well as its implications in cancer treatment through enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 168.16 g/mol
This compound features an amino group at the 4-position, a methyl group at the N-position, and a carboxamide group at the 5-position of the pyrimidine ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide synthesis. This inhibition can lead to disruptions in cellular proliferation and survival, making it a candidate for further investigation in cancer therapy. The compound may also interact with various receptors and pathways that regulate cell growth and apoptosis, although detailed mechanisms remain to be fully elucidated .
Antimicrobial Properties
Recent studies have highlighted the compound's potential antimicrobial effects. For instance, it has shown activity against various bacterial strains and fungi, suggesting its utility as an antimicrobial agent.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate activity | |
Candida albicans | Effective against |
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication through interference with nucleic acid synthesis.
Anticancer Potential
The compound's role in cancer treatment has been explored through its ability to inhibit specific kinases involved in tumor growth. In vitro studies have demonstrated its efficacy against various cancer cell lines.
Case Studies
- Inhibition of ERK5 Kinase : A study focused on optimizing compounds similar to this compound for enhanced ERK5 kinase inhibition revealed promising results. The optimized compounds showed submicromolar potency, indicating potential therapeutic applications in cancer treatment .
- Fungal Inhibition Studies : Another investigation assessed the fungicidal activity of pyrimidine derivatives, including this compound, against Sclerotinia sclerotiorum, demonstrating significant inhibitory effects with lower IC50 values compared to standard fungicides .
Properties
IUPAC Name |
4-amino-N-methylpyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-8-6(11)4-2-9-3-10-5(4)7/h2-3H,1H3,(H,8,11)(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTMHMPDIZZKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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